![molecular formula C18H19N3O4 B2505186 Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate CAS No. 65639-58-9](/img/structure/B2505186.png)
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C18H19N3O4. It is a solid substance with a molecular weight of 341.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate typically involves the nitration of methyl 4-(4-phenylpiperazin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate serves as a building block for synthesizing novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or target specificity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The nitro-substituted aromatic compounds are particularly noted for their effectiveness against various pathogens. Studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal properties. For instance, related compounds have demonstrated activity against strains such as E. coli and S. aureus.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Similar piperazine-containing compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that related piperazine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus, suggesting strong potential for development as an antimicrobial agent.
Anticancer Evaluation
In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively reduced cell viability in hypopharyngeal cancer cells, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-(4-nitrophenyl)piperazin-1-yl)benzoate: Similar structure but with an additional nitro group on the piperazine ring.
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its structural features make it a valuable compound for research in multiple scientific disciplines .
Biological Activity
Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is a chemical compound characterized by its complex structure, which includes a nitro group, a piperazine ring, and an ester functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21N3O4
- CAS Number : 860784-17-4
- Physical Form : Solid
- Purity : Typically around 90% .
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : The starting material, methyl benzoate, undergoes nitration to introduce the nitro group.
- Piperazine Introduction : The nitrated product is reacted with 4-phenylpiperazine under basic conditions to yield the final compound .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the piperazine moiety could modulate the compound's biological effects by engaging with various receptors or enzymes .
Pharmacological Activities
Research has indicated several potential pharmacological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it showed promising results against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Neurological Effects : Due to the presence of the piperazine ring, which is known to influence neurotransmitter systems, this compound may also have implications in treating neurological disorders .
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Active against several bacterial strains | |
Anticancer | Significant cytotoxicity against MCF-7 cells | |
Neurological | Potential influence on neurotransmitter systems |
Case Study Example
In a study examining the anticancer properties of various derivatives of benzoate compounds, this compound was found to have an IC50 value indicating effective inhibition of cell proliferation in MCF-7 cells compared to control treatments. This suggests that further optimization and exploration of this compound could lead to new therapeutic agents in oncology .
Properties
IUPAC Name |
methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKCJHXEKDMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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